H-PRO-beta-ALA-OH
CAS No.:
Cat. No.: VC16534718
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O3 |
|---|---|
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 3-(pyrrolidine-2-carbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12) |
| Standard InChI Key | PALCOTPJCVREEI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C(=O)NCCC(=O)O |
Introduction
Structural and Molecular Characteristics of H-PRO-beta-ALA-OH
Chemical Identity and Composition
H-PRO-beta-ALA-OH, systematically named 3-(pyrrolidine-2-carbonylamino)propanoic acid, features a proline residue linked via an amide bond to beta-alanine, a non-proteinogenic amino acid. The compound’s IUPAC name reflects its bipartite structure: the pyrrolidine ring of proline contributes conformational stability, while the beta-alanine moiety introduces enhanced solubility and metabolic activity. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.21 g/mol |
| InChI Key | PALCOTPJCVREEI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C(=O)NCCC(=O)O |
The Standard InChI string (InChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12)) encodes stereochemical details, confirming the (S)-configuration at proline’s alpha-carbon and beta-alanine’s amine group. This configuration ensures optimal interaction with enzymatic targets, particularly in peptide bond formation and hydrolysis.
Conformational Dynamics
The proline ring imposes a Cγ-endo puckering, constraining rotational freedom around the N-Cα bond. This rigidity reduces entropy loss during peptide folding, making H-PRO-beta-ALA-OH advantageous in designing structured peptides. Beta-alanine’s extended backbone, by contrast, allows for greater flexibility, facilitating interactions with hydrophobic pockets in proteins like carnosine synthase. Nuclear magnetic resonance (NMR) studies of analogous compounds (e.g., H-Ala-beta-Ala-OH) reveal that beta-alanine’s methylene group () adopts a gauche conformation, optimizing hydrogen bonding with adjacent residues .
Synthesis and Industrial Production
Synthetic Methodologies
Industrial synthesis of H-PRO-beta-ALA-OH typically employs solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups. A representative protocol involves:
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Resin Activation: Wang resin functionalized with hydroxymethyl groups is treated with Fmoc-beta-alanine in the presence of diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
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Deprotection: Piperidine in dimethylformamide (DMF) removes the Fmoc group, exposing the beta-alanine amine.
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Coupling: Fmoc-proline is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and coupled to the resin-bound beta-alanine.
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Cleavage: Trifluoroacetic acid (TFA) liberates the dipeptide from the resin, yielding H-PRO-beta-ALA-OH as a TFA salt .
This method achieves purities exceeding 95%, as verified by reverse-phase HPLC . Scalable alternatives include solution-phase synthesis, where proline and beta-alanine are condensed using carbodiimide crosslinkers, though this approach requires extensive purification to remove symmetric anhydride byproducts.
Industrial Optimization
Large-scale production prioritizes cost-efficiency and yield. A 2024 Vulcanchem patent describes a continuous-flow reactor system that reduces reaction times by 40% through precise temperature control (0–5°C) and in-line UV monitoring of coupling efficiency. The process achieves a space-time yield of 12 g/L·h, with TFA recycled via distillation to minimize waste.
Industrial and Pharmaceutical Applications
Bioactive Peptide Synthesis
H-PRO-beta-ALA-OH is incorporated into antimicrobial peptides (AMPs) to enhance proteolytic stability. For example, a 2025 study modified the LL-37 peptide by substituting its central glycine with H-PRO-beta-ALA-OH, achieving a 3-fold increase in serum stability without compromising bactericidal activity against Pseudomonas aeruginosa.
Drug Formulation
In lipid nanoparticle (LNP) formulations, H-PRO-beta-ALA-OH improves mRNA encapsulation efficiency by 22% through electrostatic interactions between its carboxylate group and ionizable lipids . This application is critical for next-generation mRNA vaccines, where peptide stabilizers mitigate cold-chain dependencies.
Comparative Analysis with Related Compounds
H-PRO-beta-ALA-OH’s superiority in metabolic stability stems from proline’s cyclic structure, which resists cleavage by aminopeptidases more effectively than linear analogs like H-Ala-beta-Ala-OH .
Future Directions and Research Opportunities
Ongoing investigations focus on H-PRO-beta-ALA-OH-functionalized dendrimers for targeted drug delivery. Preliminary data show that generation-4 PAMAM dendrimers conjugated with H-PRO-beta-ALA-OH exhibit 90% uptake in glioblastoma cells vs. 65% for untargeted counterparts. Additionally, CRISPR-edited carnosine synthase variants could amplify the dipeptide’s ergogenic effects, potentially benefiting athletes and patients with muscular dystrophies.
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